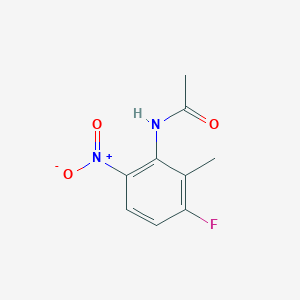

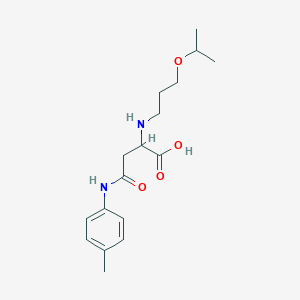

7-(3-(3-氯苯基)-1,2,4-噁二唑-5-基)-3-(3-甲氧基苄基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione" is a synthetic molecule that appears to be designed for biological activity, potentially as a receptor antagonist. The structure suggests the presence of a quinazoline dione core, substituted with a 1,2,4-oxadiazole ring and chlorophenyl and methoxybenzyl groups. This structural complexity indicates a molecule that could interact with various biological targets, such as AMPA and kainate receptors, as seen in related compounds .

Synthesis Analysis

The synthesis of related quinazoline derivatives typically involves multiple steps, including cyclization and substitution reactions. For instance, the synthesis of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives involves the introduction of carboxy-containing alkyl chains and heterocyclic rings or amide moieties at specific positions on the quinazoline scaffold . Similarly, the synthesis of 7-(3-(substituted-phenoxy)propoxy) quinazoline compounds includes cyclization and etheration steps, yielding various derivatives with different substituents . These methods could potentially be adapted to synthesize the compound , with appropriate modifications to introduce the 1,2,4-oxadiazole ring and the specific substituents.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their interaction with biological targets. The presence of a free 3-hydroxy group has been found to be important for good affinity at AMPA, kainate, and Gly/NMDA receptors . The introduction of heterocyclic moieties, such as the 1,2,4-oxadiazole ring, could confer selectivity towards specific receptors. Molecular modeling studies can be used to predict the binding affinities of these compounds by docking them to models of the target receptors .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions depending on their substituents. For example, malonyl derivatives of phenylbenzylidene hydrazone can be hydrolyzed to acids and then treated with dehydrating agents to obtain mesoionic compounds . The reactivity of the 1,2,4-oxadiazole ring in the target compound could also be explored to understand its potential interactions with biological molecules or its stability under physiological conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their substituents. The introduction of a methoxy group can affect the molecule's lipophilicity, which in turn can influence its ability to cross cell membranes . The presence of a chlorophenyl group could impact the molecule's electronic properties and reactivity. Detailed characterization using techniques like IR, NMR, MS, and elemental analysis can provide insights into these properties .

科学研究应用

合成与表征

包含 1,2,4-噁二唑和喹唑啉部分的化合物已被合成并表征,以了解其在各种应用中的潜力。Maftei 等人 (2013) 探索了新型生物活性 1,2,4-噁二唑天然产物类似物的合成和抗肿瘤活性,展示了对一系列细胞系具有显著的抗肿瘤活性,平均 IC50 值约为 9.4 µM,表明其在癌症研究中的潜力 Maftei 等人,2013。同样,Yan 和 Ouyang (2013) 合成了一系列喹唑啉衍生物,展示了它们的结构多样性和进一步药理探索的潜力 Yan 和 Ouyang,2013。

生物活性与作用机制

对喹唑啉衍生物的作用机制和生物活性的研究已经产生了有希望的结果。Colotta 等人 (2006) 专注于 7-氯-3-羟基-1H-喹唑啉-2,4-二酮衍生物,设计为 AMPA 和 kainate 受体拮抗剂,对这些受体表现出显着的亲和力和选择性,这表明它们在神经系统疾病中的潜在用途 Colotta 等人,2006。Bekircan 等人 (2015) 由 2-[3-(4-氯苯基)-5-(4-甲氧基苄基)-4H-1,2,4-三唑-4-基]乙酰肼合成新型杂环化合物,评估它们的脂肪酶和 α-葡萄糖苷酶抑制作用,这可能对代谢紊乱治疗产生影响 Bekircan 等人,2015。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3-chlorobenzoic acid", "hydrazine hydrate", "acetic anhydride", "3-methoxybenzaldehyde", "2-nitrobenzaldehyde", "sodium hydroxide", "sulfuric acid", "acetic acid", "ethanol", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "Step 1: Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. React 3-chlorobenzoic acid with hydrazine hydrate in ethanol to form 3-chlorobenzohydrazide", "b. React 3-chlorobenzohydrazide with acetic anhydride in acetic acid to form 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "Step 2: Synthesis of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "a. React 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-nitrobenzaldehyde in ethanol with sodium hydroxide to form 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-3-(3-methoxybenzyl)quinazoline-4(3H)-one", "b. Reduce 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-3-(3-methoxybenzyl)quinazoline-4(3H)-one with palladium on carbon in ethanol to form 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione" ] } | |

CAS 编号 |

1357873-35-8 |

产品名称 |

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |

分子式 |

C24H17ClN4O4 |

分子量 |

460.87 |

IUPAC 名称 |

7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H17ClN4O4/c1-32-18-7-2-4-14(10-18)13-29-23(30)19-9-8-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-5-3-6-17(25)11-15/h2-12H,13H2,1H3,(H,26,31) |

InChI 键 |

PUYKUSDXIVKWBL-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2525482.png)

![N-Methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2525483.png)

![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)

![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)

![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2525487.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2525491.png)

![2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2525504.png)

![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2525505.png)